Iodo(prop-2-en-1-yl)mercury
Description
Historical Development and Evolution of Organomercury Chemistry
The study of organomercury compounds dates back to the mid-19th century, with early work focusing on their synthesis and basic reactivity. nih.gov A pivotal moment in the field was the discovery of mercuration reactions, an electrophilic aromatic substitution that allows for the direct introduction of a mercury-containing group onto an aromatic ring. wikipedia.orgnih.gov This breakthrough, first reported by Otto Dimroth in 1898, opened up new avenues for the functionalization of organic molecules. wikipedia.org
Throughout the 20th century, organomercury chemistry saw extensive development, with applications in various industrial processes. For instance, mercury-based catalysts were historically crucial for the production of vinyl chloride from acetylene (B1199291) and in the hydration of acetylene to produce acetaldehyde. wikipedia.orgwikiwand.com However, due to the recognized toxicity of organomercury compounds, many of these processes have been supplanted by greener alternatives, such as the palladium-catalyzed Wacker process. wikipedia.orgwikiwand.com Despite their toxicity, organomercury compounds continue to be valuable in specific synthetic applications and as intermediates in the preparation of other organometallic reagents. wikipedia.orgnih.gov
Significance of Allylmercury Derivatives as Versatile Organometallic Reagents
Within the broader class of organomercury compounds, allylmercury derivatives, such as Iodo(prop-2-en-1-yl)mercury, represent a particularly useful subclass of reagents. acs.org The allyl group, with its reactive double bond, imparts unique reactivity to these molecules. A derivative, in the context of organic chemistry, is a compound formed from a parent compound through a chemical reaction, often involving the replacement of an atom or a group of atoms. youtube.com This modification can lead to significantly different physical and chemical properties. youtube.com
Allylmercury compounds serve as valuable intermediates in a variety of organic transformations. Their utility stems from the ability of the mercury moiety to be replaced by other functional groups, a process known as transmetalation. This allows for the introduction of the allyl group into a wide range of organic substrates. For example, the reaction of allylmercury compounds with palladium catalysts is a key step in certain cross-coupling reactions, a powerful tool for forming carbon-carbon bonds. nih.gov The cleavage of the carbon-mercury bond in allylmercuric iodide by acids and iodide ions has also been a subject of mechanistic studies, highlighting the nuanced reactivity of these compounds. acs.org
Structure
2D Structure
Properties
CAS No. |
2845-00-3 |
|---|---|
Molecular Formula |
C3H5HgI |
Molecular Weight |
368.57 g/mol |
IUPAC Name |
iodo(prop-2-enyl)mercury |
InChI |
InChI=1S/C3H5.Hg.HI/c1-3-2;;/h3H,1-2H2;;1H/q;+1;/p-1 |
InChI Key |
ZXYQJYAQDRRMIC-UHFFFAOYSA-M |
Canonical SMILES |
C=CC[Hg]I |
Origin of Product |
United States |
Synthetic Methodologies for Iodo Prop 2 En 1 Yl Mercury and Analogous Allylmercury Halides
Direct Halogen-Mercury Insertion Reactions
The direct insertion of mercury into a carbon-halogen bond represents a fundamental approach to the synthesis of organomercury compounds. This method is particularly applicable to reactive organic halides, such as allylic iodides.
Reaction of Allylic Iodides with Elemental Mercury
The reaction between an allylic iodide, specifically prop-2-en-1-yl iodide (allyl iodide), and elemental mercury can be initiated to form iodo(prop-2-en-1-yl)mercury. This process often requires activation, as the direct reaction at room temperature can be slow. Photochemical activation is a common strategy to facilitate this reaction. The irradiation of a mixture of the alkyl iodide and mercury with visible light, for instance from a sunlamp, can accelerate the formation of the organomercury product. This photochemical approach has been documented for the synthesis of related organomercuric iodides, such as iodomethylmercuric iodide from methylene (B1212753) iodide. google.com The reaction proceeds via the insertion of a mercury atom into the carbon-iodine bond of the allyl iodide.
Influence of Reaction Conditions on Reaction Efficiency and Yields
The efficiency and yield of the direct synthesis of allylmercury halides are significantly influenced by the reaction conditions. Key factors include the nature of the allylic halide, the solvent, temperature, and the method of activation.
Transmetalation Routes
Transmetalation reactions provide a versatile and widely used set of methods for the synthesis of organomercury compounds. These routes involve the transfer of an allyl group from a more electropositive metal to a mercury center, typically from a mercury(II) halide.
Alkylation with Grignard Reagents and Organolithium Compounds
Allyl Grignard reagents and allyllithium compounds are powerful nucleophiles that can be used to introduce the allyl group to a mercury salt. The reaction of an allylmagnesium halide (Grignard reagent) or allyllithium with a mercuric halide, such as mercuric iodide, is a common transmetalation route. These reactions are typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
While the direct synthesis of allylmercury halides from these reagents is feasible, a common side reaction is the formation of diallylmercury, especially when a 2:1 molar ratio of the organometallic reagent to the mercuric halide is used. The diallylmercury can then be converted to the desired allylmercury halide by reaction with an additional equivalent of the mercuric halide. It has been noted that the synthesis of allylmercury and allyl-tin halides via Grignard or organolithium reagents can circumvent the Wurtz coupling side-reactions that are sometimes problematic in the preparation of the parent organometallic reagents themselves. wikipedia.org
Utilization of Allylzinc Reagents in Organomercury Synthesis
Allylzinc reagents, which can be prepared via the reaction of an allylic halide with zinc metal or by transmetalation from an allyl Grignard reagent, offer another avenue for the synthesis of allylmercury compounds. While specific examples of the direct reaction of allylzinc reagents with mercury salts to form allylmercury halides were not detailed in the provided search results, the general principles of transmetalation suggest this as a viable synthetic strategy. The reactivity of organozinc compounds is generally milder than that of their Grignard or organolithium counterparts, which can sometimes offer advantages in terms of functional group tolerance.
Preparation from Transition Metal π-Allyl Complexes (e.g., Palladium, Platinum)
A notable method for the synthesis of allylmercury halides involves the reaction of metallic mercury with π-allyl complexes of palladium and platinum. bohrium.com In this transmetalation reaction, the π-allyl group is transferred from the transition metal to the mercury atom.
The reaction is typically carried out by shaking a solution of the π-allyl transition metal complex (e.g., in benzene) with an excess of metallic mercury. bohrium.com While π-allyl nickel complexes have been found to be unreactive towards mercury under normal conditions, the corresponding palladium and platinum derivatives readily yield allylmercury halides. bohrium.com A proposed mechanism for the reaction with π-allylpalladium chloride involves the cleavage of the halide bridges in the dimeric complex, followed by a perturbation of the π-allyl ligand, leading to the migration of a σ-bonded allyl group from palladium to the mercury atom. bohrium.com For di-π-allyl complexes of palladium and platinum, the initial product is diallylmercury, which can then be converted to the corresponding allylmercury halide. bohrium.com
The table below summarizes the various synthetic approaches for this compound and its analogs.
| Synthetic Method | Reactants | Key Features |
| Direct Halogen-Mercury Insertion | ||
| 2.1.1. Reaction of Allylic Iodides with Elemental Mercury | Allyl iodide, Elemental mercury | Often requires photochemical activation (e.g., sunlamp). |
| Transmetalation Routes | ||
| 2.2.1. Alkylation with Grignard Reagents | Allylmagnesium halide, Mercuric halide | Can lead to diallylmercury as an intermediate. |
| 2.2.1. Alkylation with Organolithium Compounds | Allyllithium, Mercuric halide | Similar to Grignard route, potent nucleophile. |
| 2.2.2. Utilization of Allylzinc Reagents | Allylzinc halide, Mercuric halide | Potentially milder reaction conditions. |
| 2.2.3. Preparation from Transition Metal π-Allyl Complexes | π-Allylpalladium/platinum halide, Elemental mercury | Effective for palladium and platinum complexes. |
Metal Exchange with Alkali Metals
A foundational method for the synthesis of organometallic compounds is the metal-halogen exchange, which is applicable to the preparation of allylmercury halides. This reaction involves the transfer of an organic group from a more electropositive metal to a less electropositive one. In the context of preparing this compound, an organometallic compound of an alkali or alkaline earth metal, such as an allyl Grignard reagent, is reacted with a mercury(II) halide.
The general scheme for this reaction involves the reaction of an allylmagnesium halide with a mercuric halide. Specifically, allylmagnesium bromide, a commonly used Grignard reagent, can be employed. wikipedia.orgsigmaaldrich.com This reagent is typically prepared by the reaction of allyl bromide with magnesium metal in diethyl ether, with careful temperature control to prevent the formation of 1,5-hexadiene as a byproduct. wikipedia.org
The subsequent reaction with a mercuric halide, such as mercuric iodide, leads to the formation of the desired allylmercury iodide through a transmetalation process. This method offers a direct route to the carbon-mercury bond.
Table 1: Metal Exchange Reaction for Allylmercury Halide Synthesis
| Reactant 1 | Reactant 2 | Solvent | Product |
|---|---|---|---|
| Allylmagnesium bromide | Mercuric iodide | Diethyl ether | This compound |
The utility of this method is underscored by the high reactivity of Grignard reagents and their ability to participate in transmetalation with a variety of metal salts. nih.gov
Solvomercuration and Electrophilic Additions to Unsaturated Systems
Solvomercuration is a powerful electrophilic addition reaction used to form carbon-mercury bonds from unsaturated systems like alkenes and alkynes. masterorganicchemistry.comwikipedia.org This methodology is particularly relevant for the synthesis of functionalized organomercury compounds.
General Principles of Solvomercuration for Hg-C Bond Formation with Alkenes and Alkynes
The fundamental principle of solvomercuration involves the reaction of an alkene or alkyne with a mercury(II) salt, such as mercuric acetate or mercuric trifluoroacetate, in the presence of a nucleophilic solvent. masterorganicchemistry.com The reaction results in the addition of the mercury species and a molecule of the solvent across the double or triple bond. masterorganicchemistry.com When the solvent is water, the reaction is termed oxymercuration; when an alcohol is used, it is called alkoxymercuration. masterorganicchemistry.combyjus.com
For the synthesis of a derivative related to this compound, the starting unsaturated compound would be an allene, specifically propadiene (also known as allene). The reaction of allene with a mercuric salt in a suitable solvent leads to the formation of an organomercury adduct. Research has shown that the oxymercuration of allene with mercuric acetate in methanol can yield 1,3-bis(acetoxymercuri)-2-propanone. hawaii.edu By controlling the stoichiometry and reaction conditions, it is possible to achieve mono-addition, which would be a precursor to the target compound.
Table 2: General Solvomercuration of Unsaturated Systems
| Unsaturated Substrate | Mercury(II) Salt | Solvent | Initial Product Type |
|---|---|---|---|
| Alkene | Mercuric Acetate | Water | β-Hydroxyalkylmercury compound |
| Alkene | Mercuric Acetate | Alcohol | β-Alkoxyalkylmercury compound |
| Alkyne | Mercuric Sulfate | Water/Acid | Enol that tautomerizes to a ketone |
Mechanistic Considerations in Solvomercuration (e.g., Transition States, Stereochemical Outcomes)
The mechanism of solvomercuration is a key aspect that dictates the regioselectivity and stereochemistry of the products. The reaction is initiated by the electrophilic attack of the mercury(II) salt on the π-system of the alkene or alkyne. wikipedia.orgchempedia.info This does not typically proceed through a discrete carbocation intermediate. Instead, a bridged mercurinium ion is formed as the intermediate. masterorganicchemistry.comwikipedia.orgchempedia.info
This cyclic mercurinium ion is a three-membered ring containing the mercury atom. masterorganicchemistry.comyoutube.com The positive charge is delocalized over the mercury and the two carbon atoms of the former double bond. This bridged structure is significant because it prevents the carbocation rearrangements that are often observed in other electrophilic addition reactions. masterorganicchemistry.comwikipedia.org
Stereochemical Outcome:
Stereospecificity: The reaction is stereospecific, with the incoming nucleophile and the mercury adding to opposite faces of the double bond (anti-addition).
Regioselectivity: The reaction follows Markovnikov's rule, where the nucleophile (from the solvent) adds to the more substituted carbon, and the mercury atom adds to the less substituted carbon. wikipedia.org This is because the partial positive charge in the mercurinium ion is better stabilized at the more substituted carbon.
In the case of allenes, the reaction is more complex due to the presence of two double bonds. The electrophilic attack of the mercury salt can occur at either of the double bonds, and the subsequent nucleophilic attack can lead to different products depending on which carbon of the mercurinium ion is attacked. hawaii.edu
Alternative Preparative Methods for this compound Derivatives
Beyond the primary methods of metal exchange and solvomercuration, other strategies can be envisioned for the synthesis of this compound and its derivatives. These alternative methods may offer advantages in terms of reagent availability, reaction conditions, or functional group tolerance.
One plausible alternative is a halogen exchange reaction, analogous to the Finkelstein reaction, starting from a different allylmercury halide. For instance, if Bromo(prop-2-en-1-yl)mercury were available, it could potentially be converted to this compound by treatment with an iodide salt, such as sodium iodide in acetone. While metal-catalyzed halogen exchange reactions are well-documented for aryl and vinyl halides, frontiersin.orgrsc.orgucl.ac.uksemanticscholar.org the application to organomercury compounds would depend on the relative bond strengths and reaction kinetics.
Another potential route could involve the direct reaction of allyl iodide with elemental mercury. wikipedia.org While less common for the formation of specific organomercurials, direct reactions of organic halides with mercury can sometimes be achieved, particularly under photochemical or thermal conditions.
Furthermore, the synthesis could potentially be achieved by the iodination of a suitable organomercury precursor. For example, if an allylmercury compound with a different leaving group were synthesized, a subsequent reaction with an iodine source could yield the desired product. The synthesis of various aryl iodides from arylhydrazines and iodine showcases an innovative method for iodination that could potentially be adapted. researchgate.net
Chemical Reactivity and Mechanistic Studies of Iodo Prop 2 En 1 Yl Mercury
Carbon-Mercury Bond Reactivity and Cleavage Mechanisms
The carbon-mercury (C-Hg) bond in iodo(prop-2-en-1-yl)mercury is a focal point of its chemical reactivity. The nature of this bond, being relatively weak and polarized, dictates the pathways through which this organometallic compound engages in chemical reactions. The cleavage of this bond can be initiated by various species, leading to the formation of new carbon-based bonds and complexes.
Electrophilic Cleavage of Allylmercury(II) Compounds
The reaction of allylmercury(II) compounds with electrophiles is a key transformation that underscores the nucleophilic character of the allyl group in this organometallic context. This process, known as electrophilic substitution, typically proceeds with allylic rearrangement, suggesting a mechanism that involves the attack of the electrophile at the γ-carbon of the allyl system.
The generally accepted mechanism for this reaction is the SE2' (substitution, electrophilic, bimolecular, with rearrangement) mechanism. This concerted process involves the attack of the electrophile on the double bond of the allylmercuric halide, leading to a cyclic transition state. Subsequently, the carbon-mercury bond is cleaved, resulting in the formation of a new carbon-electrophile bond at the α-position of the original double bond, the expulsion of the mercury salt, and a shift of the double bond.
A variety of electrophiles can participate in this reaction. For instance, the reaction of allylmercuric iodide with acyl halides leads to the formation of β,γ-unsaturated ketones. This transformation is believed to proceed through the aforementioned SE2' mechanism, where the acyl halide acts as the electrophile.
| Electrophile | Product |
| Acyl Halides (RCO-X) | β,γ-Unsaturated Ketones |
| Halogens (X₂) | Allyl Halides |
| Protons (H⁺) | Propene |
This table illustrates the types of products formed from the electrophilic cleavage of this compound with different electrophiles.
Protolytic Cleavage of the Hg-C Bond
The cleavage of the carbon-mercury bond in allylmercuric iodide can also be effected by protic acids, a process known as protolysis or acidolysis. This reaction results in the formation of propene and the corresponding mercury(II) salt. Studies on the acid cleavage of allylmercuric iodide have provided insights into the mechanism of this fundamental organometallic reaction.
The reaction is understood to proceed via an SE2 mechanism, where the proton from the acid acts as the electrophile. The rate of the reaction is dependent on the concentration of both the allylmercuric iodide and the acid, indicating a bimolecular process. The mechanism involves the protonation of the allyl group, which can occur at either the α- or γ-carbon. Attack at the γ-carbon, followed by rearrangement, is often the favored pathway, consistent with an SE2' process.
Kinetic studies have shown that the reaction is subject to general acid catalysis, meaning that any species that can donate a proton, not just the hydronium ion, can facilitate the reaction. The Brønsted relationship, which correlates the catalytic rate constant with the acidity of the catalyzing acid, has been applied to the protolytic cleavage of allylmercuric iodide, providing further evidence for the proposed mechanism.
Transmetalation and Cross-Coupling Reactions
This compound serves as a valuable precursor for the generation of other organometallic reagents through transmetalation. This process involves the transfer of the allyl group from mercury to another metal, thereby creating a new organometallic species. These newly formed reagents can then participate in a variety of synthetic transformations, most notably cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Carbon-Carbon Bond Formation with Organic Halides
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and organomercury compounds like this compound can serve as the organometallic partner in these transformations. In these reactions, the allyl group from the organomercurial is coupled with an organic halide in the presence of a palladium catalyst.
The catalytic cycle for this process generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate.
Transmetalation: The allyl group is transferred from the mercury atom to the palladium center, displacing the halide and forming an allylpalladium(II) complex.
Reductive Elimination: The coupled product (allyl-R) is eliminated from the palladium complex, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
This methodology allows for the formation of a new carbon-carbon bond between the allyl group and the organic group from the halide. A wide range of organic halides, including aryl, vinyl, and alkyl halides, can be employed in this reaction.
| Organic Halide (R-X) | Coupled Product |
| Aryl Iodide | Allylarene |
| Vinyl Bromide | 1,4-Diene |
| Benzyl Chloride | Allylbenzyl |
This table provides examples of products from the palladium-catalyzed cross-coupling of this compound with various organic halides.
Reactions with Aluminum for Organoaluminum Compound Synthesis
The synthesis of organoaluminum compounds from organomercurials is a less common transmetalation reaction. While the direct reaction of this compound with aluminum metal to form triallyl- or allylaluminum halides is not a widely documented or conventional method, the principles of transmetalation suggest its theoretical possibility.
The significant challenge in such a reaction is the high propensity of aluminum to form a passivating oxide layer on its surface, which would inhibit the reaction. Activation of the aluminum surface would be necessary, for example, by using aluminum amalgam, which is an alloy of aluminum and mercury. In this scenario, the mercury would continuously expose a fresh aluminum surface for reaction.
If the reaction were to proceed, it would likely involve the transfer of the allyl group from mercury to aluminum, leading to the formation of an allylaluminum species. The stoichiometry of the reaction would determine the nature of the product, which could range from mono- and diallylaluminum iodides to triallylaluminum.
Synthesis of π-Allyl Complexes with Platinum Group Metals (Rhodium, Iridium, Osmium, Ruthenium, Platinum)
This compound can be utilized as an allylating agent in reactions with complexes of the platinum group metals to synthesize π-allyl complexes. In these reactions, the allyl group is transferred from the mercury atom to the transition metal center, forming a new metal-carbon bond and typically resulting in the formation of a stable π-allyl complex.
The reaction of this compound with a suitable precursor complex of a platinum group metal can lead to the displacement of ligands and the coordination of the allyl group in a η³-fashion, where all three carbon atoms of the allyl moiety are bonded to the metal center.
While the reaction of π-allyl palladium and platinum compounds with metallic mercury to form allylmercury halides is a known process, the reverse reaction, the transfer of an allyl group from mercury to a platinum group metal, is also a viable synthetic route. For instance, the transfer of an organic group from an organomercurial to a platinum(II) or palladium(II) complex is a documented method for the formation of new organometallic complexes of these metals. Although specific examples with this compound and all the listed platinum group metals may not be extensively reported, the general reactivity pattern of organomercurials suggests that such transformations are feasible.
| Platinum Group Metal | Precursor Complex Example | Product Type |
| Rhodium | [Rh(CO)₂Cl]₂ | η³-Allylrhodium complex |
| Iridium | [Ir(COE)₂Cl]₂ | η³-Allyliridium complex |
| Osmium | Os₃(CO)₁₂ | η³-Allylosmium cluster |
| Ruthenium | [RuCl₂(p-cymene)]₂ | η³-Allylruthenium complex |
| Platinum | Pt(COD)Cl₂ | η³-Allylplatinum complex |
This table illustrates potential precursor complexes and the resulting product types from the reaction with this compound.
Mechanistic Insights into Transition Metal-Mediated Allylation Processes
The utility of this compound extends to transition metal-catalyzed reactions, where it can serve as an allylating agent. The mechanism of these processes, particularly with palladium catalysts, is believed to follow a pathway involving transmetalation.
In a typical palladium-catalyzed allylation, such as the Tsuji-Trost reaction, a palladium(0) catalyst coordinates to an allylic substrate, leading to oxidative addition and the formation of a π-allylpalladium(II) complex. semanticscholar.orgnih.gov When this compound is employed as the allyl source, the key step is the transfer of the allyl group from the mercury atom to the palladium center. This transmetalation step is a crucial part of the catalytic cycle, regenerating the active palladium catalyst and allowing for the subsequent nucleophilic attack that forms the final product. nih.govmdpi.com
The general catalytic cycle can be summarized as follows:
Oxidative Addition: A Pd(0) complex reacts with an organic halide or another suitable substrate.
Transmetalation: The allyl group is transferred from this compound to the Pd(II) complex.
Reductive Elimination: The newly formed organic groups on the palladium center couple and are eliminated, yielding the desired product and regenerating the Pd(0) catalyst. researchgate.net
While the general principles of palladium catalysis are well-established, detailed kinetic and mechanistic studies specifically elucidating the role of this compound in the transmetalation step are not extensively documented in the readily available literature. The efficiency and selectivity of such reactions would be influenced by factors such as the nature of the ligands on the palladium catalyst and the reaction conditions. mdpi.com
Similarly, copper-catalyzed allylic substitutions often proceed via the formation of a Cu(III)-allyl intermediate following oxidative addition of a Cu(I) species to the allylic substrate. chemrxiv.org The use of organomercurials like this compound in these reactions would also hinge on an effective transmetalation of the allyl group to the copper center.
Application of the Mercury Drop Test in Mechanistic Elucidation of Catalytic Reactions
The mercury drop test has been a long-standing method used to distinguish between homogeneous and heterogeneous catalysis. researchgate.netfigshare.comacs.org The underlying principle is that metallic mercury will amalgamate with and poison heterogeneous metal catalysts (like palladium nanoparticles), leading to a cessation or significant reduction in the reaction rate. If the reaction continues unaffected, it is often inferred that the catalysis is homogeneous, involving soluble molecular species. acs.org
However, the validity and interpretation of the mercury drop test have come under significant scrutiny. chemrxiv.orgnsf.gov Research has demonstrated that elemental mercury is not an inert observer in many organometallic reactions and can react directly with homogeneous catalyst precursors and intermediates. researchgate.netfigshare.com Specifically, interactions between mercury and soluble palladium(0) and palladium(II) complexes have been observed, leading to the formation of organomercuric compounds and palladium amalgams, which can inhibit catalytic activity even in a truly homogeneous system. acs.orgchemrxiv.org
This reactivity of homogeneous species with mercury complicates the interpretation of the test. A positive result (cessation of reaction) can no longer be unequivocally attributed to the presence of a heterogeneous catalyst. acs.org Therefore, when applying the mercury drop test to elucidate the mechanism of a reaction potentially involving organomercury compounds, extreme caution is necessary. Control experiments, such as testing the stability of the organometallic reagents and catalyst in the presence of mercury, are crucial for a correct interpretation of the results. acs.org The test should be considered as one piece of evidence among many, rather than a definitive diagnostic tool. figshare.com
Carbon-Carbon Bond Forming Reactions
This compound participates in various carbon-carbon bond-forming reactions, showcasing its utility in synthetic organic chemistry.
Novel Intramolecular Michael Addition Reactions Mediated by Lewis Acids
Research has shown that organomercury halides can undergo intramolecular Michael additions when mediated by a Lewis acid. nih.gov This reaction provides a pathway for the formation of cyclic structures. For instance, an alkylmercury chloride bearing an electron-deficient olefin can undergo cyclization in the presence of a Lewis acid and a halide anion.
The proposed mechanism involves the coordination of the Lewis acid to the carbonyl group of the Michael acceptor, which increases its electrophilicity. The halide anion is thought to coordinate to the mercury atom, forming a more nucleophilic organomercurate species. This dual activation facilitates the intramolecular conjugate addition.
| Reactant | Lewis Acid | Halide Source | Product(s) | Yield (%) |
| Alkylmercury chloride with pendant enone | TiCl4 | Bu4NI | Spirocyclic compounds | - |
| Alkylmercury chloride with pendant enone | Zn(OTf)2 | LiI | Spirocyclic compounds | - |
Data table based on the concept of Lewis acid-mediated intramolecular Michael additions of organomercurials. Specific yield data for this compound in such a reaction is not provided in the search results.
This methodology highlights the potential of using Lewis acids to modulate the reactivity of organomercury compounds in carbon-carbon bond formation. semanticscholar.orglibretexts.orglibretexts.org
Radical-Induced Carbon-Carbon Bond Formation Pathways
Organomercurials can also be precursors to radicals, which can then participate in carbon-carbon bond-forming reactions. The homolytic cleavage of the carbon-mercury bond in this compound can generate an allyl radical. This can be initiated by light (photolysis) or heat.
Once formed, the allyl radical can add to an alkene or alkyne, initiating a radical chain reaction. wikipedia.org The key steps in such a process are:
Initiation: Formation of the allyl radical from this compound.
Propagation:
Addition of the allyl radical to a multiple bond to form a new carbon-centered radical.
The newly formed radical abstracts an atom (e.g., a hydrogen or halogen) from another molecule to give the final product and regenerate a radical to continue the chain.
Termination: Combination of two radical species. nih.gov
The utility of alkyl halides in radical reactions is well-established, often using initiators like AIBN and radical propagators such as tributyltin hydride. wikipedia.org While the general principles of radical-induced C-C bond formation are understood, specific and detailed studies on the application of this compound in these pathways are not extensively covered in the available literature.
Redistribution Equilibria of Organomercury Compounds
Organomercury halides, including this compound, can exist in solution in equilibrium with their corresponding diorganomercury and mercury(II) halide species. This is analogous to the Schlenk equilibrium observed for Grignard reagents.
The equilibrium can be represented as follows:
2 CH₂=CHCH₂HgI ⇌ (CH₂=CHCH₂)₂Hg + HgI₂
The position of this equilibrium is influenced by several factors, including the solvent, the concentration of the organomercury compound, and the temperature. In coordinating solvents, the equilibrium may be shifted. The formation of the more symmetrical diorganomercury compound can be favored by the precipitation of the mercury(II) halide salt, for example, through the addition of dioxane which forms an insoluble complex with MgX₂ in the case of Grignard reagents.
Understanding this equilibrium is crucial as the different mercury species present in solution may exhibit different reactivities. For instance, the diallylmercury species is generally a more potent allylating agent than the corresponding allylmercuric iodide.
Other Significant Reaction Pathways Involving this compound
Beyond the reactions discussed above, this compound can participate in other notable transformations.
One such pathway is its reaction with strong acids, which can lead to the cleavage of the carbon-mercury bond to produce propene and a mercury(II) salt.
CH₂=CHCH₂HgI + HX → CH₂=CHCH₃ + HgIX
The compound can also react with electrophiles. For example, reactions with halogens can lead to the formation of allyl halides.
Furthermore, this compound can potentially serve as a precursor for the synthesis of other organometallic compounds through transmetalation reactions with metals or metal salts that are more electropositive than mercury.
Computational and Theoretical Investigations on Iodo Prop 2 En 1 Yl Mercury
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a important tool in computational chemistry for the investigation of the electronic properties of molecules. nih.govmdpi.com DFT studies on molecules containing allyl groups have been performed to understand their reactivity and thermodynamics. nih.govmdpi.comnih.gov
Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in determining the stable three-dimensional arrangement of atoms in a molecule and understanding its electronic landscape. For Iodo(prop-2-en-1-yl)mercury, geometry optimization would reveal the key structural parameters such as bond lengths, bond angles, and dihedral angles that define its shape.
The electronic structure of this compound is characterized by the interplay of the π-system of the allyl group, the covalent C-Hg bond, and the polar Hg-I bond. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of the electronic structure, and their energies and spatial distributions govern the molecule's reactivity.
Table 1: Representative Geometric Parameters from Analogous Compounds
| Parameter | Atom 1 | Atom 2 | Atom 3 | Typical Value |
|---|---|---|---|---|
| Bond Length (Å) | C | C | ~1.34 | |
| Bond Length (Å) | C | C | ~1.50 | |
| Bond Length (Å) | C | Hg | ~2.10 | |
| Bond Length (Å) | Hg | I | ~2.70 | |
| Bond Angle (°) | C | C | C | ~120 |
| Bond Angle (°) | C | C | Hg | ~110 |
| Bond Angle (°) | C | Hg | I | ~180 |
The distribution of electron density within a molecule is fundamental to its chemical behavior. Natural Bonding Orbital (NBO) analysis is a computational method that provides a localized picture of bonding and atomic charges. uni-muenchen.de In this compound, the significant difference in electronegativity between carbon, mercury, and iodine leads to a polarized distribution of charge.
Fukui functions are reactivity descriptors derived from DFT that help identify the most electrophilic and nucleophilic sites in a molecule. By analyzing the change in electron density upon the addition or removal of an electron, one can predict the regions of the molecule most susceptible to attack by nucleophiles or electrophiles.
Table 2: Conceptual NBO Charges and Fukui Indices
| Atom/Region | Expected NBO Charge | Fukui Function (f+) | Fukui Function (f-) |
|---|---|---|---|
| C (allyl) | Slightly Negative | Moderate | Moderate |
| Hg | Positive | High | Low |
| I | Negative | Low | High |
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. rsc.org Analysis of the electron density at the bond critical points (BCPs) between atoms reveals the nature of the chemical bond. For the C-Hg and Hg-I bonds in this compound, QTAIM parameters such as the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)) can elucidate the degree of covalent and ionic character.
The Electronic Localization Function (ELF) is another topological method that provides a visual representation of electron localization in a molecule. dntb.gov.ua ELF analysis can distinguish between core electrons, covalent bonds, and lone pairs, offering a complementary perspective to QTAIM on the bonding in this compound.
Table 3: Expected QTAIM Parameters for Bonds in this compound
| Bond | ρ(rBCP) (a.u.) | ∇²ρ(rBCP) (a.u.) | H(rBCP) (a.u.) | Bond Character |
|---|---|---|---|---|
| C-Hg | ~0.05 - 0.10 | > 0 | Slightly negative or positive | Polar Covalent/Ionic |
| Hg-I | ~0.03 - 0.07 | > 0 | Slightly positive | Predominantly Ionic |
Note: The values in this table are estimates based on QTAIM studies of other organomercurial compounds.
Mechanistic Pathway Elucidation through Computational Simulations
Computational simulations are a powerful tool for investigating the step-by-step mechanisms of chemical reactions. nih.govnih.govrsc.org For this compound, theoretical calculations can be employed to explore various potential reaction pathways, such as electrophilic attack on the double bond, substitution at the mercury center, or radical reactions. By calculating the energies of reactants, transition states, and products, it is possible to determine the most likely reaction mechanism and to predict reaction rates. For instance, DFT calculations can be used to model the transition state of a reaction, providing insights into the geometry and energy barrier of the rate-determining step.
Conformational Analysis and Energetics
The presence of single bonds in the this compound molecule allows for rotation around these bonds, leading to different spatial arrangements of the atoms, known as conformations. Conformational analysis involves identifying the stable conformers and determining their relative energies. Computational methods can be used to map the potential energy surface as a function of key dihedral angles, revealing the energy barriers to rotation and the most stable conformations. For the allyl group, rotation around the C-C single bond can lead to different orientations of the double bond relative to the C-Hg bond, which can influence the molecule's reactivity and spectroscopic properties.
Core-Excited States and X-ray Absorption Spectroscopy (XAS) Simulations of Allylic Systems
X-ray Absorption Spectroscopy (XAS) is an experimental technique that probes the electronic structure of a material by exciting core electrons to unoccupied orbitals. nih.govaulados.netresearchgate.net The resulting spectrum provides information about the local atomic and electronic structure of the absorbing atom. nih.govaulados.netresearchgate.net Computational simulations of XAS spectra, often performed using time-dependent density functional theory (TD-DFT) or other advanced methods, are crucial for interpreting experimental data. usask.canih.gov
For this compound, simulating the XAS at the mercury and iodine edges would provide insights into the unoccupied molecular orbitals and the coordination environment of these atoms. The calculated core-excited states would correspond to the peaks observed in the experimental XAS spectrum, allowing for a detailed assignment of the spectral features to specific electronic transitions.
Advanced Synthetic Applications of Allylmercury Reagents
Utilization as Allylating Agents in Organic Synthesis
Iodo(prop-2-en-1-yl)mercury is a key reagent for allylation, the process of adding an allyl group (–CH₂–CH=CH₂) to a molecule. This reactivity is fundamental to the construction of more complex carbon skeletons.
One of the most significant applications of this compound is its reaction with carbonyl compounds, such as aldehydes and ketones, to produce homoallylic alcohols. youtube.comyoutube.comyoutube.com This transformation involves the nucleophilic attack of the allyl group from the organomercurial onto the electrophilic carbonyl carbon. The reaction typically proceeds via a six-membered cyclic transition state.
A noteworthy aspect of this reaction is its compatibility with aqueous media. Unlike many other organometallic reagents that are highly sensitive to water, allylmercury reagents can participate in Barbier-type reactions in water, which enhances the green chemistry profile of the synthesis by avoiding hazardous organic solvents. The reaction is often promoted by light or air, which facilitates the generation of the reactive allylic radical species.
The general scheme for this reaction is as follows: R¹(C=O)R² + ICH₂HgCH₂CH=CH₂ → HO–CR¹R²–CH₂CH=CH₂
The table below illustrates the outcomes of the reaction between this compound and various carbonyl compounds.
Table 1: Synthesis of Homoallylic Alcohols
| Carbonyl Compound | R¹ | R² | Product (Homoallylic Alcohol) |
|---|---|---|---|
| Formaldehyde | H | H | But-3-en-1-ol |
| Acetaldehyde | CH₃ | H | Pent-4-en-2-ol |
| Acetone | CH₃ | CH₃ | 2-Methylpent-4-en-2-ol |
This compound is a valuable precursor for the synthesis of π-allyl transition metal complexes. wikipedia.orgnumberanalytics.com This is achieved through a process called transmetalation, where the allyl group is transferred from the mercury atom to another transition metal, such as palladium. youtube.com These π-allyl palladium complexes are highly important intermediates in a wide array of catalytic reactions, including the renowned Tsuji-Trost reaction (allylic alkylation). numberanalytics.com
The formation of a π-allyl palladium complex from this compound can be represented by the following general equation: 2 ICH₂HgCH₂CH=CH₂ + [PdCl₂(PhCN)₂] → [Pd₂(C₃H₅)₂Cl₂] + 2 HgICl + 2 PhCN
In this process, the allyl group, which is σ-bonded to mercury, becomes π-bonded (η³-coordination) to the palladium center. The resulting dimeric π-allyl palladium chloride can then be utilized in various subsequent catalytic cycles. The bonding in these complexes involves the interaction of the allyl ligand's π molecular orbitals with the d-orbitals of the transition metal. libretexts.org
Stereoselective and Enantioselective Synthesis Methodologies
Controlling the three-dimensional arrangement of atoms (stereochemistry) is a central goal of modern organic synthesis. Allylic reagents are pivotal in methodologies designed to achieve high levels of stereocontrol.
Asymmetric induction is the process where a chiral feature in a substrate, reagent, or catalyst preferentially directs the formation of one enantiomer or diastereomer over another. wikipedia.orgspjainsasaram.co.in This principle is fundamental to asymmetric synthesis. msu.edunumberanalytics.com In the context of allylic reactions, induction can be achieved in several ways:
Substrate Control: A chiral center already present in the substrate molecule can influence the direction of the incoming allyl group.
Reagent Control: A chiral allylating agent, where a chiral ligand is attached to the metal, can deliver the allyl group to one face of a prochiral substrate.
Catalyst Control (External Induction): A chiral catalyst can create a chiral environment around the reactants, guiding the stereochemical outcome of the reaction. spjainsasaram.co.in
The stereochemical result is determined by the energy difference between the diastereomeric transition states leading to the possible products. The larger this energy difference, the higher the stereoselectivity. wikipedia.org
Diastereoselective synthesis aims to produce one diastereomer of a product in preference to others. A classic example involving allylic systems is the reaction of an achiral allylating agent, such as this compound, with a chiral aldehyde containing a stereocenter adjacent (at the α-position) to the carbonyl group.
The stereochemical outcome of such reactions can often be predicted using established models of asymmetric induction, most notably Cram's rule. wikipedia.orglibretexts.orgegyankosh.ac.in Cram's rule predicts the major diastereomer by considering the steric hindrance of the groups attached to the α-chiral center. libretexts.orgegyankosh.ac.in The model posits that the largest group (L) on the chiral center orients itself anti-periplanar to the incoming nucleophile. The nucleophile then attacks from the side of the smallest group (S), passing over the medium-sized group (M).
Table 2: Predicted Diastereoselectivity in Allylation of a Chiral Aldehyde based on Cram's Rule
| Chiral Aldehyde | Large Group (L) | Medium Group (M) | Small Group (S) | Reagent | Predicted Major Product |
|---|
This substrate-controlled approach allows for the creation of a new stereocenter with a predictable relationship to an existing one, which is a powerful strategy in the synthesis of complex molecules like natural products.
Development of Novel Carbon-Carbon and Carbon-Heteroatom Bond Formations
While the allylation of carbonyls is a primary application, the reactivity of this compound can be harnessed for other novel bond-forming reactions. Research in organometallic chemistry continually seeks to expand the synthetic utility of such reagents.
The development of new carbon-carbon bond-forming reactions is a cornerstone of organic chemistry. nih.gov Allylmercury compounds can participate in palladium-catalyzed cross-coupling reactions with various electrophiles, such as aryl or vinyl halides, to form more complex unsaturated structures. Although less common than organoboron or organotin reagents in this context, their utility can be significant under specific conditions. For instance, transmetalation to other metals like palladium(I) can initiate unique catalytic cycles. nih.govnih.gov
Furthermore, the formation of carbon-heteroatom bonds is another area of potential application. The nucleophilic character of the allyl group can be exploited in reactions with electrophilic heteroatomic species. For example, reactions with sources of electrophilic halogen (e.g., N-bromosuccinimide) can lead to allyl halides. While less explored for allylmercury iodide specifically, the general reactivity pattern of organomercurials suggests potential for forming bonds to sulfur, selenium, or nitrogen under appropriate catalytic conditions. These advanced applications continue to be an area of active research, aiming to broaden the synthetic toolkit available to chemists.
Environmental Transformation and Degradation Pathways of Organoallylmercury Compounds
Abiotic Transformation Processes
Abiotic degradation pathways, including photolysis, hydrolysis, and redox reactions, are significant mechanisms for the transformation of organomercury compounds in the environment. These processes can lead to the cleavage of the carbon-mercury bond, altering the speciation and bioavailability of mercury.
Photolytic Degradation Mechanisms in Environmental Matrices
Photolytic degradation, driven by sunlight, is a key abiotic process for the breakdown of many organomercury compounds. The carbon-mercury (C-Hg) bond is known to be sensitive to light, and its photolysis is a primary degradation pathway. slideshare.net For organomercury compounds in general, photolysis can proceed via the homolytic cleavage of the C-Hg bond, resulting in the formation of an organic radical and a mercury-containing radical. electronicsandbooks.com This initial step can be followed by further reactions that ultimately lead to the formation of inorganic mercury (Hg(II)) and various organic byproducts.
It is important to note that environmental factors such as the presence of halide ions can influence photolytic processes. Halide ions can act as scavengers for hydroxyl radicals, which are potent oxidants in many advanced oxidation processes, but they can also be converted to reactive halogen species that participate in degradation. nih.gov
Hydrolytic Degradation Pathways
Hydrolysis represents another potential abiotic pathway for the transformation of iodo(prop-2-en-1-yl)mercury. This process involves the reaction of the compound with water, which can lead to the cleavage of the C-Hg bond. The susceptibility of the C-Hg bond to hydrolysis can vary depending on the nature of the organic ligand and the surrounding environmental conditions, such as pH.
Although specific data on the hydrolysis of this compound is scarce, the general chemistry of organomercurials suggests that the C-Hg bond can undergo protonolysis, a reaction where a proton from a protic solvent like water attacks the C-Hg bond. nih.gov The stability of organomercury compounds to water varies, with some being quite resistant. wikipedia.org However, the presence of the iodine atom in this compound could influence its hydrolytic stability. The hydrolysis of iodine itself is a complex process that is dependent on temperature and pH, forming various species. nih.gov How this interplay affects the stability of the entire molecule in an aqueous environment requires further investigation.
Reductive and Oxidative Transformation Pathways in Abiotic Environments
Redox reactions play a crucial role in the environmental cycling of mercury, influencing its speciation and mobility. mdpi.comharvard.edu Abiotic reduction and oxidation can affect organomercury compounds, leading to their transformation.
Reductive Pathways: In anoxic environments, chemical reduction of organomercury compounds can occur. For instance, the reaction of alkylmercuric halides with sodium borohydride (B1222165) in the presence of molecular oxygen has been shown to produce alcohols, proceeding through a free radical mechanism. harvard.edu While not a direct environmental analog, this demonstrates the potential for reductive cleavage of the C-Hg bond.
Oxidative Pathways: In oxic environments, organomercury compounds can be subject to oxidation. Advanced oxidation processes that generate highly reactive species like hydroxyl radicals can degrade organic contaminants. nih.gov While halide ions can scavenge these radicals, the resulting reactive halogen species can also contribute to the degradation of electron-rich organic compounds. nih.govnih.gov The double bond in the prop-2-en-1-yl group of this compound could be susceptible to oxidative attack.
Biogeochemical Transformation Mechanisms
Microbial activity is a primary driver of mercury transformation in the environment, mediating both the formation and degradation of toxic organomercury species.
Microbial-Mediated Chemical Speciation Changes of Organomercury Compounds
Microorganisms have evolved sophisticated mechanisms to interact with and transform mercury compounds as a detoxification strategy. ornl.govipb.pt The primary mechanism for microbial resistance to organomercury compounds is encoded by the mer operon. researchgate.net This system includes the enzyme organomercurial lyase (MerB), which catalyzes the cleavage of the C-Hg bond in a variety of organomercurials. ornl.govnih.gov This enzymatic action results in the formation of a less toxic inorganic mercury species (Hg(II)) and a corresponding hydrocarbon. The resulting Hg(II) can then be reduced to the even less toxic and volatile elemental mercury (Hg(0)) by the enzyme mercuric reductase (MerA), which is also part of the mer operon. researchgate.net
Bacteria possessing the merB gene are capable of degrading a range of organomercury compounds and are found in diverse environments. nih.gov While specific studies on the microbial degradation of this compound are lacking, the broad substrate specificity of MerB suggests that it could potentially be a pathway for the degradation of this compound. The degradation of recalcitrant synthetic compounds by microbes often involves the evolution of new enzymatic activities, highlighting the adaptability of microbial communities. nih.govfrontiersin.orgnih.govresearchgate.net
Environmental Mechanisms of Mercury Methylation and Demethylation
The balance between mercury methylation and demethylation is a key factor controlling the net production of highly toxic methylmercury (B97897) in the environment. researchgate.netnih.govnih.gov
Methylation: This process, primarily carried out by anaerobic microorganisms such as sulfate- and iron-reducing bacteria, involves the addition of a methyl group to inorganic mercury. nih.govnih.gov While methylation is most studied for the formation of methylmercury, the potential for other organomercury compounds to be formed through similar pathways exists, though it is less documented.
Demethylation: This is the reverse process, involving the removal of the organic group from an organomercury compound. Demethylation can occur through both biotic and abiotic pathways. nih.gov
Biotic Demethylation: As discussed previously, the MerB enzyme plays a central role in the reductive demethylation pathway, cleaving the C-Hg bond. nih.gov Oxidative demethylation is another microbial process, particularly mediated by anaerobic bacteria, that can degrade methylmercury. nih.gov
Abiotic Demethylation: Photodegradation is a significant abiotic demethylation pathway, especially in surface waters. nih.gov
While these processes are well-documented for methylmercury, the extent to which they apply to this compound is not well established. The presence of the allyl group and the iodine atom would likely influence its susceptibility to both methylation and demethylation processes, potentially leading to different transformation products and rates compared to methylmercury.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Iodo(prop-2-en-1-yl)mercury, and how can reaction conditions be optimized to minimize mercury-related side products?
- Methodological Answer : Synthesis typically involves mercury(II) salt reactions with propargyl derivatives or halogen exchange in organomercury precursors. For example, describes mercury acetate intermediates that can be converted to iodo derivatives via iodide substitution. Key optimization steps include:
- Controlling stoichiometry to avoid excess mercury residues .
- Using inert atmospheres to prevent oxidative side reactions.
- Employing low-temperature conditions to stabilize reactive intermediates.
- Validation via NMR and mass spectrometry is critical to confirm purity and structural integrity.
Q. What crystallographic techniques are most effective for resolving the structure of this compound, and how should data collection parameters be optimized?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXT for space-group determination and SHELXL for refinement) is standard. Key considerations include:
- Collecting high-resolution data (≤ 0.8 Å) to resolve heavy-atom (Hg/I) positions .
- Using WinGX/ORTEP for anisotropic displacement parameter visualization to detect disorder or thermal motion artifacts .
- Applying TWINABS for data correction if twinning is observed .
Advanced Research Questions
Q. How can researchers address discrepancies between spectroscopic data (e.g., NMR) and crystallographic results for organomercury compounds like this compound?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., fluxionality in solution) or solid-state packing effects. Strategies include:
- Cross-validating with DFT calculations to compare theoretical and experimental bond lengths/angles .
- Performing variable-temperature NMR to detect conformational changes .
- Analyzing Hirshfeld surfaces to identify intermolecular interactions (e.g., halogen bonding) that may distort solid-state structures .
Q. What experimental approaches can elucidate the reactivity of the iodo-allylmercury bond in cross-coupling or halogen-exchange reactions?
- Methodological Answer : Mechanistic studies require:
- Tracking reaction kinetics via in situ Raman spectroscopy to monitor Hg–I bond cleavage .
- Using isotopically labeled substrates (e.g., D-labeled propargyl groups) to trace regioselectivity .
- Comparing reactivity with analogous chloro/bromo derivatives to isolate the "iodo effect" (e.g., enhanced leaving-group ability) .
Q. How should researchers design experiments to investigate the environmental stability and degradation pathways of this compound?
- Methodological Answer : Controlled degradation studies under simulated environmental conditions (light, humidity, microbial activity) are essential. Methodological steps include:
- Employing ICP-OES with cold-vapor generation to quantify released Hg⁰ or Hg²⁺ species .
- Using GC-MS to identify volatile degradation byproducts (e.g., alkenes or iodinated hydrocarbons) .
- Applying XAFS spectroscopy to monitor changes in Hg coordination geometry during degradation .
Data Analysis and Validation
Q. What statistical and computational tools are recommended for validating crystallographic models of mercury-containing compounds?
- Methodological Answer : Beyond SHELXL refinement, use:
- RINGER analysis in PHENIX to detect unresolved electron density peaks .
- Molecular dynamics simulations (e.g., AMBER) to assess the plausibility of thermal motion parameters .
- Cross-validation with powder XRD to confirm phase purity .
Q. How can researchers mitigate mercury loss or speciation changes during analytical characterization (e.g., mass spectrometry or elemental analysis)?
- Methodological Answer : Stabilization techniques include:
- Adding chelating agents (e.g., EDTA) to prevent Hg precipitation in solution-phase analyses .
- Using low-temperature plasma sources in mass spectrometry to reduce Hg fragmentation .
- Validating results with multiple techniques (e.g., ICP-OES paired with XPS) to cross-check mercury content .
Experimental Design Considerations
Q. What criteria should guide the selection of solvents and ligands for stabilizing this compound in solution?
- Methodological Answer : Prioritize solvents with low nucleophilicity (e.g., dichloromethane) to avoid ligand displacement. For ligand design:
- Use sterically hindered phosphines to prevent Hg–I bond dissociation .
- Monitor solution stability via UV-Vis spectroscopy for absorbance shifts indicative of decomposition .
Q. How can researchers optimize synthetic yields while minimizing hazards associated with mercury handling?
- Methodological Answer : Implement:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
